molecular formula C8H5BrN2O2 B14078855 Methyl 3-bromo-6-cyanopyridine-2-carboxylate CAS No. 61880-93-1

Methyl 3-bromo-6-cyanopyridine-2-carboxylate

Cat. No.: B14078855
CAS No.: 61880-93-1
M. Wt: 241.04 g/mol
InChI Key: DRDRLVDXPCYXDH-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is a chemical compound with the molecular formula C8H5BrN2O2. It is a derivative of pyridinecarboxylic acid, featuring bromine and cyano functional groups, and is commonly used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester typically involves the bromination and cyanation of pyridinecarboxylic acid derivatives. One common method is the bromination of 2-pyridinecarboxylic acid followed by the introduction of a cyano group. The final step involves esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and cyanation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution Reactions: Products include substituted pyridine derivatives.

    Reduction Reactions: Products include amine derivatives.

    Ester Hydrolysis: Products include 2-pyridinecarboxylic acid, 3-bromo-6-cyano-.

Scientific Research Applications

2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.

    Biology: In the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarboxylic acid, 3-bromo-, methyl ester
  • 2-Pyridinecarboxylic acid, 6-cyano-, methyl ester
  • 2-Pyridinecarboxylic acid, 3-bromo-6-chloro-, methyl ester

Uniqueness

2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is unique due to the presence of both bromine and cyano groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and biological research applications.

Properties

CAS No.

61880-93-1

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

methyl 3-bromo-6-cyanopyridine-2-carboxylate

InChI

InChI=1S/C8H5BrN2O2/c1-13-8(12)7-6(9)3-2-5(4-10)11-7/h2-3H,1H3

InChI Key

DRDRLVDXPCYXDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C#N)Br

Origin of Product

United States

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